
Methyl 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups, including a carbamoyl group, a benzyl group, a thioxo group, and a tetrahydroquinazoline group. It also contains a carboxylate group, which is a common feature in many bioactive molecules .
Molecular Structure Analysis
The molecule contains a cyclohexyl group, which can adopt various conformations . The most stable conformation is typically one where bulky substituents are in equatorial positions to minimize steric strain .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates are synthesized through the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids. The structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate is determined using X-ray structural analysis (Rudenko et al., 2013).
Combinatorial Library Synthesis
- A liquid-phase synthesis approach is developed for creating combinatorial libraries of new disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and trisubstituted 4-oxo-3,4-dihydroquinazoline-2-thioles. This method involves cyclization of substituted methyl anthranilates with isothiocyanates or substituted 2-(methylcarboxy)benzeneisothiocyanates with primary amines or hydrazines (Ivachtchenko et al., 2003).
Novel One-Pot Synthesis
- A novel one-pot synthesis method for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate is reported. The method involves condensation of methyl 2-isothiocyanatobenzoate and methyl malonate, and the structure is confirmed through various spectroscopic methods (Kovalenko et al., 2019).
Synthesis of New Derivatives
- Synthesis of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones from anthranilic acid via Mannich reaction with various secondary amines is performed. These compounds are evaluated for their antimicrobial and anticonvulsant activities, showing broad-spectrum activity against tested bacteria and fungi (Rajasekaran et al., 2013).
Multicomponent Synthesis
- The synthesis of 2,5-dioxo- and 4-aryl-5-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydroquinazolines is achieved through three-component interactions of 1,3-cyclohexanedione or dimedone, urea or thiourea, and substituted benzaldehydes. This results in 9-aryl-4,5-dioxo-1,2,3,4,5,6,7,8-octahydro-9H-xanthenes as well (Tonkikh et al., 2004).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2-amino-4-oxo-3,4-dihydroquinazoline with 4-(2,3-dimethylcyclohexyl)benzoyl chloride, followed by the addition of methyl 2-mercaptoacetate and subsequent cyclization to form the final product.", "Starting Materials": [ "2-amino-4-oxo-3,4-dihydroquinazoline", "4-(2,3-dimethylcyclohexyl)benzoyl chloride", "methyl 2-mercaptoacetate" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-oxo-3,4-dihydroquinazoline with 4-(2,3-dimethylcyclohexyl)benzoyl chloride in the presence of a base such as triethylamine or pyridine to form the intermediate 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-2-amino-4-oxo-3,4-dihydroquinazoline.", "Step 2: Addition of methyl 2-mercaptoacetate to the intermediate in the presence of a base such as potassium carbonate or sodium hydride to form the intermediate methyl 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 3: Cyclization of the intermediate in the presence of a base such as sodium methoxide or sodium ethoxide to form the final product 'Methyl 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'." ] } | |
Numéro CAS |
439792-07-1 |
Formule moléculaire |
C26H29N3O4S |
Poids moléculaire |
479.6 |
Nom IUPAC |
methyl 3-[[4-[(2,3-dimethylcyclohexyl)carbamoyl]phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C26H29N3O4S/c1-15-5-4-6-21(16(15)2)27-23(30)18-9-7-17(8-10-18)14-29-24(31)20-12-11-19(25(32)33-3)13-22(20)28-26(29)34/h7-13,15-16,21H,4-6,14H2,1-3H3,(H,27,30)(H,28,34) |
Clé InChI |
ZBSDGVCWSUJXLC-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1C)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



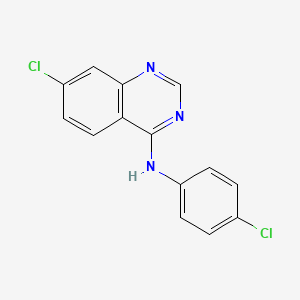
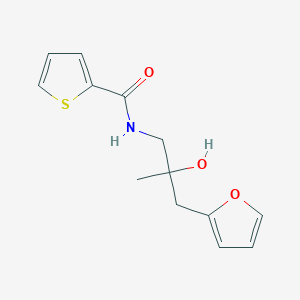
![1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone](/img/structure/B2640896.png)
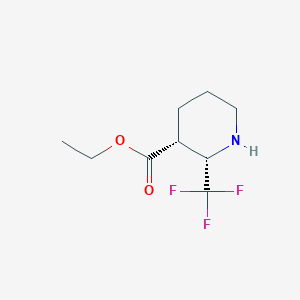
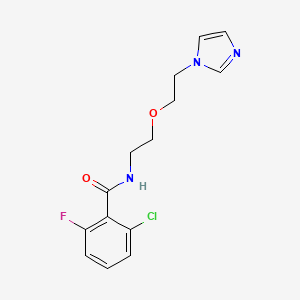
![4-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2640902.png)
![(2E)-3-(dimethylamino)-1-(2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B2640903.png)

![(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2640907.png)
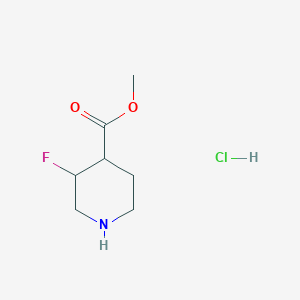
![2-chloro-5-[(diethylamino)sulfonyl]-N-(3,5-dimethoxyphenyl)benzamide](/img/structure/B2640910.png)
![4-[3-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2640911.png)
![1-[(3-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2640912.png)
